

# Determining the Effective Concentration of SJ1008030 Formic: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SJ1008030 formic |           |
| Cat. No.:            | B12376149        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to JAK2, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action effectively abrogates JAK-STAT signaling, a pathway frequently dysregulated in various malignancies, including CRLF2-rearranged acute lymphoblastic leukemia (ALL).[1][3] The "formic" designation indicates that the compound is supplied as a formic acid salt, a common strategy to enhance the solubility and stability of amine-containing pharmaceutical compounds. This document provides detailed protocols for determining the effective concentration of **SJ1008030 formic** in relevant cell-based assays.

### **Data Presentation**

The following tables summarize the quantitative data for SJ1008030's activity in the MHH-CALL-4 human B-cell precursor leukemia cell line, a model system for CRLF2-rearranged ALL.

Table 1: In Vitro Efficacy of SJ1008030 in MHH-CALL-4 Cells



| Parameter                     | Cell Line  | Value  | Reference |
|-------------------------------|------------|--------|-----------|
| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [1]       |

Table 2: In Vitro JAK2 Degradation by SJ1008030 in MHH-CALL-4 Cells

| Treatment<br>Conditions | Concentration<br>Range | Outcome                                              | Reference |
|-------------------------|------------------------|------------------------------------------------------|-----------|
| 72 hours                | 0 - 4.3 μΜ             | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [3]       |

Table 3: In Vivo JAK2 Degradation by SJ1008030

| Model System                               | Treatment<br>Conditions | Concentration<br>Range | Outcome                                               | Reference |
|--------------------------------------------|-------------------------|------------------------|-------------------------------------------------------|-----------|
| Xenograft Bone<br>Marrow<br>(SJBALL021415) | 24 hours                | 0 - 10 μΜ              | Dose-dependent<br>degradation of<br>JAK2 and<br>GSPT1 | [3]       |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of SJ1008030 and the general experimental workflows for determining its effective concentration.





Click to download full resolution via product page

**Diagram 1:** Mechanism of Action of SJ1008030.





Click to download full resolution via product page

**Diagram 2:** General Experimental Workflow.

# **Experimental Protocols Cell Culture**

The MHH-CALL-4 cell line is critical for assessing the in vitro efficacy of SJ1008030.

Cell Line: MHH-CALL-4 (DSMZ ACC 337)[4]



- Media: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]
- Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5% CO2.[4]
- Subculture: Seed cells at approximately 1 x 10<sup>6</sup> cells/mL. The optimal split ratio is about 1:2 once a week. Do not maintain the culture below 0.6 x 10<sup>6</sup> cells/mL.[4]

# **Preparation of SJ1008030 Formic Stock Solution**

Due to its formulation as a formic acid salt, SJ1008030 is expected to have improved solubility in aqueous solutions. However, for experimental purposes, a high-concentration stock solution in an organic solvent is recommended.

- Solvent: Prepare a stock solution of SJ1008030 formic in dimethyl sulfoxide (DMSO).
- Concentration: Prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 919.96 g/mol , dissolve 9.2 mg in 1 mL of DMSO.
- Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

# **Protocol 1: Cell Viability Assay (MTT Assay)**

This protocol is to determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on the proliferation of MHH-CALL-4 cells.

- · Cell Seeding:
  - Count MHH-CALL-4 cells using a hemocytometer and assess viability (e.g., with trypan blue).
  - $\circ$  Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100  $\mu L$  of complete culture medium.
- Compound Preparation and Treatment:



- Prepare a serial dilution of SJ1008030 formic from the 10 mM stock solution in complete culture medium. A common starting concentration range is 10 μM down to picomolar concentrations.
- Add the desired final concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

#### Incubation:

- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation:
  - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
  - Add 10 μL of the MTT solution to each well.
  - Incubate the plate for 4 hours at 37°C.
- Formazan Solubilization:
  - $\circ~$  Add 100  $\mu L$  of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  - Mix gently by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement:
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance from a blank well (medium only).
  - Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
  - Plot the percentage of cell viability against the logarithm of the SJ1008030 concentration.



 Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

# **Protocol 2: JAK2 Degradation Assay (Western Blot)**

This protocol is to determine the dose-dependent degradation of JAK2 protein in MHH-CALL-4 cells upon treatment with SJ1008030.

- Cell Seeding and Treatment:
  - Seed MHH-CALL-4 cells in 6-well plates at a density of 1-2 x 10<sup>6</sup> cells/mL in complete culture medium.
  - Treat the cells with increasing concentrations of SJ1008030 formic (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 or 72 hours). Include a vehicle control (DMSO).
- Cell Lysis:
  - Harvest the cells by centrifugation.
  - Wash the cell pellet with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes with intermittent vortexing.
  - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
  - Determine the protein concentration of the supernatants using a BCA protein assay kit.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentrations for all samples.
  - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.



- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Run the gel to separate the proteins by size.

#### Protein Transfer:

• Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

#### Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

#### Detection:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.

#### Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the JAK2 band intensity to the corresponding loading control band intensity.
- Express the JAK2 protein levels as a percentage of the vehicle-treated control.



 Plot the percentage of JAK2 remaining against the SJ1008030 concentration to determine the DC50 (concentration for 50% degradation).

# Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to determine the effective concentration of **SJ1008030 formic** in a relevant cellular context. Adherence to these detailed methodologies will enable the generation of robust and reproducible data on the cytostatic and protein-degrading activities of this novel JAK2 PROTAC. Such data is essential for the continued investigation and development of SJ1008030 as a potential therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. tandfonline.com [tandfonline.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- To cite this document: BenchChem. [Determining the Effective Concentration of SJ1008030 Formic: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376149#determining-effective-concentration-of-sj1008030-formic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com